molecular formula C14H18N2O3 B11681691 2-(4-Morpholinylmethyl)-3A,4,7,7A-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione CAS No. 37799-03-4

2-(4-Morpholinylmethyl)-3A,4,7,7A-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

Cat. No.: B11681691
CAS No.: 37799-03-4
M. Wt: 262.30 g/mol
InChI Key: QVLGQFDGSKSCCI-UHFFFAOYSA-N
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Description

2-(4-Morpholinylmethyl)-3A,4,7,7A-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a complex organic compound with a unique structure that includes a morpholine ring and a methanoisoindole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Morpholinylmethyl)-3A,4,7,7A-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a morpholine derivative with a suitable isoindole precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(4-Morpholinylmethyl)-3A,4,7,7A-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used .

Mechanism of Action

The mechanism of action of 2-(4-Morpholinylmethyl)-3A,4,7,7A-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact mechanism can vary depending on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets 2-(4-Morpholinylmethyl)-3A,4,7,7A-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione apart is its unique combination of a morpholine ring and a methanoisoindole core. This structure imparts specific chemical and biological properties that make it valuable for various applications, particularly in medicinal chemistry and materials science .

Properties

CAS No.

37799-03-4

Molecular Formula

C14H18N2O3

Molecular Weight

262.30 g/mol

IUPAC Name

4-(morpholin-4-ylmethyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione

InChI

InChI=1S/C14H18N2O3/c17-13-11-9-1-2-10(7-9)12(11)14(18)16(13)8-15-3-5-19-6-4-15/h1-2,9-12H,3-8H2

InChI Key

QVLGQFDGSKSCCI-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CN2C(=O)C3C4CC(C3C2=O)C=C4

Origin of Product

United States

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